MK-7845

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

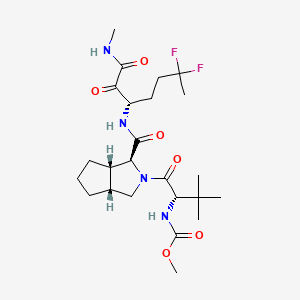

C24H38F2N4O6 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C24H38F2N4O6/c1-23(2,3)18(29-22(35)36-6)21(34)30-12-13-8-7-9-14(13)16(30)19(32)28-15(10-11-24(4,25)26)17(31)20(33)27-5/h13-16,18H,7-12H2,1-6H3,(H,27,33)(H,28,32)(H,29,35)/t13-,14-,15-,16-,18+/m0/s1 |

InChI Key |

DAVWSCGJIBGBHZ-IQWQSGHPSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)N[C@@H](CCC(C)(F)F)C(=O)C(=O)NC)NC(=O)OC |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)NC(CCC(C)(F)F)C(=O)C(=O)NC)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-7845

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of MK-7845: A Novel Antiviral Agent

This compound is an investigational antiviral compound designed to combat infections caused by coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme critical for viral replication.[1][2] The virus relies on 3CLpro to cleave viral polyproteins into functional proteins necessary for its propagation.[1] A key feature of 3CLpro is its unique cleavage site, which recognizes a glutamine residue at the P1 position, a site not utilized by human proteases, making it a highly specific target for antiviral therapy.[1][4]

A distinguishing characteristic of this compound is its novel difluorobutyl substituent at the P1 position, which mimics the natural glutamine substrate.[1] This structural feature facilitates an interaction with the His163 residue within the active site of the protease, which is crucial for the binding and inhibitory activity of the compound.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 (nM) |

| SARS-CoV-2 (various clinical subvariants) | Vero E6+TMPRSS2 | Whole Cell Assay | Nanomolar potency |

| MERS-CoV | Vero E6+TMPRSS2 | Whole Cell Assay | Nanomolar potency |

| hCoV-OC43 | Huh7 | Cytopathic Effect (CPE) Assay | 370 |

| hCoV-229E | Huh7 | Cytopathic Effect (CPE) Assay | 3,150 |

Table 2: In Vivo Efficacy of this compound in K18-hACE2 Mice Infected with SARS-CoV-2

| Treatment Group | Dosing Regimen | Viral Load Reduction in Lungs |

| This compound (100, 250, 500 mg/kg) | Oral, twice daily for 3 days, initiated 1 hour prior to infection | >6 log orders |

| This compound (100, 250, 500 mg/kg) | Oral, twice daily for 3 days, initiated 4 hours post-infection | >6 log orders |

| This compound (500 mg/kg) | Oral, twice daily for 3 days, initiated 12 hours post-infection | >6 log orders |

Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice

| Route of Administration | Dose (mg/kg) | Formulation | Key Observations |

| Intravenous (IV) | 5 | 30% Captisol | Data used for pharmacokinetic modeling |

| Oral (PO) | 100, 250, 500, 1000 | 10% Tween 80 | Favorable oral bioavailability |

Experimental Protocols

Biochemical Assay for 3CLpro Enzymatic Activity

This protocol outlines the methodology for assessing the inhibitory activity of this compound against recombinant 3CLpro enzymes.

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify 3CLpro enzymes from various coronaviruses.

-

Synthesize a quenched Fluorescence Resonance Energy Transfer (FRET) peptide substrate based on the nsp4/nsp5 cleavage sequence.[5]

-

-

Assay Procedure:

-

Perform the assay in a buffer solution containing 20 mM HEPES (pH 7.3), 150 mM NaCl, 5% glycerol, and 1 mM TCEP.[5]

-

Incubate the 3CLpro enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate.

-

Monitor the increase in fluorescence over time using a Pherastar MultiLabel Reader at an excitation wavelength of 495 nm and an emission wavelength of 520 nm.[5]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, by fitting the data to a dose-response curve.

-

In Vitro Antiviral and Toxicity Assays

This protocol details the procedure for evaluating the antiviral efficacy and cytotoxicity of this compound in a cell-based model.[6]

-

Cell Culture and Compound Preparation:

-

Antiviral Assay:

-

Dispense the diluted compounds into the cell plates using a digital dispenser.[6]

-

Infect the cells with SARS-CoV-2 or MERS-CoV.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.[5]

-

Determine the extent of viral-induced cytopathic effect (CPE) or quantify viral replication using methods such as immunofluorescence staining for viral antigens.

-

-

Toxicity Assay:

-

In parallel, treat uninfected cells with the same concentrations of this compound to assess cytotoxicity.

-

After 72 hours of incubation, measure cell viability using a commercially available assay such as the Promega CellTiter-Glo 2.0 Cell Viability Assay.[5]

-

-

Data Analysis:

-

Calculate the EC50 value, the concentration of this compound that inhibits 50% of the viral effect, from the antiviral assay data.

-

Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%, from the toxicity assay data.

-

In Vivo Efficacy Study in K18-hACE2 Transgenic Mouse Model

This protocol describes the in vivo evaluation of this compound's therapeutic efficacy against SARS-CoV-2 infection.[6][7]

-

Animal Model and Acclimation:

-

Virus Challenge and Treatment:

-

Intranasally challenge the mice with a 50 µL inoculum of SARS-CoV-2 strain USA-WA1/2020 at an infection dose of 4.6 x 10^4 TCID50.[6][7]

-

Administer this compound or vehicle (10% Tween 80) orally twice a day for 3 days at doses of 100, 250, and 500 mg/kg.[6][7][8] Initiate treatment at specified time points relative to infection (e.g., 1 hour prior, 4 hours post-infection, or 12 hours post-infection).[6][7]

-

-

Endpoint Analysis:

-

Statistical Analysis:

-

Evaluate the statistical significance of the reduction in viral loads between the treated and vehicle control groups using a one-way ordinary ANOVA with Dunnett's multiple comparisons test.[8]

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Workflow Diagram: In Vitro Antiviral Assay

Caption: Workflow for the in vitro evaluation of this compound antiviral activity.

Experimental Workflow Diagram: In Vivo Efficacy Study

Caption: Workflow for the in vivo efficacy study of this compound in a mouse model.

References

- 1. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of MK-7845: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7845 is an investigational antiviral agent that has demonstrated potent activity against a broad spectrum of coronaviruses, including multiple variants of SARS-CoV-2 and MERS-CoV.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound. It is intended for researchers, scientists, and professionals involved in the field of drug development. The document summarizes key quantitative data in structured tables, details experimental protocols for its synthesis and evaluation, and includes visualizations of relevant biological pathways and experimental workflows.

Discovery and Mechanism of Action

This compound was identified as a potent, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[4][5][6] This viral enzyme is essential for the replication of the virus, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps).[6]

A key innovation in the design of this compound is the incorporation of a novel difluorobutyl substituent that acts as a mimic for the glutamine residue at the P1 position of the protease's substrate.[4][5] This unique feature allows for a strong interaction with the histidine residue (His163) in the active site of the 3CL protease, leading to potent inhibition of its enzymatic activity.[5] Unlike many other protease inhibitors, this compound exhibits favorable pharmacokinetic properties without the need for a pharmacokinetic enhancer (booster).[3]

Signaling Pathway of SARS-CoV-2 3CL Protease

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease (Mpro) plays a crucial role in the viral life cycle by systematically cleaving these polyproteins at multiple specific sites to release individual non-structural proteins (nsps) that are vital for viral replication and transcription. Inhibition of 3CLpro by this compound disrupts this entire process.

Caption: SARS-CoV-2 3CL Protease Signaling Pathway and Inhibition by this compound.

Quantitative Data

In Vitro Potency of this compound

This compound has demonstrated nanomolar potency against a range of SARS-CoV-2 variants and MERS-CoV. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).

| Virus/Variant | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Reference |

| SARS-CoV-2 (Wild Type) | 3CLpro Enzymatic Assay | 8.7 | - | - | MedchemExpress |

| SARS-CoV-2 (Various subvariants) | Cell-based antiviral assay | - | Nanomolar range | Vero E6+TMPRSS2 | [1][2][3] |

| MERS-CoV | Cell-based antiviral assay | - | Nanomolar range | Vero E6+TMPRSS2 | [1][2][3] |

| Nirmatrelvir (Control) | Cell-based antiviral assay | - | 100 - 300 | Vero E6+TMPRSS2 | [1] |

Note: More specific IC50 and EC50 values for individual SARS-CoV-2 variants are detailed in the supplementary materials of the cited publications.

Preclinical Pharmacokinetics of this compound in Mice

Pharmacokinetic studies in CD-1 mice have shown that this compound has favorable oral bioavailability and does not require a boosting agent.

| Parameter | 100 mg/kg Oral Dose | 250 mg/kg Oral Dose | 500 mg/kg Oral Dose | 1000 mg/kg Oral Dose | Reference |

| Cmax (µM) | Data not available | Data not available | Data not available | Data not available | [7] |

| Tmax (h) | Data not available | Data not available | Data not available | Data not available | [7] |

| AUC (µM*h) | Data not available | Data not available | Data not available | Data not available | [7] |

| Oral Bioavailability (%) | Favorable | Favorable | Favorable | Favorable | [3] |

Note: Detailed pharmacokinetic parameter values are available in the supplementary information of the referenced study. The plasma concentration profiles indicate dose-dependent exposure.[7]

Synthesis of this compound

An enantioselective seven-step synthesis of this compound has been developed, which is scalable for the production of kilogram quantities of the active pharmaceutical ingredient (API).[8] The key steps of this synthesis are outlined below.

Synthetic Workflow

The synthesis of this compound involves the preparation of two key fragments followed by their coupling and final deprotection.

Caption: High-level workflow for the asymmetric synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on the published literature.[8] Detailed procedures, including specific quantities of reagents, reaction times, temperatures, and purification methods, can be found in the supplementary information of the cited publication.

Step 1: Asymmetric Ruthenium-Catalyzed Reductive Amination

-

Objective: To establish the key amine stereocenter.

-

General Procedure: A ketone starting material is reacted with an amine source in the presence of a chiral ruthenium catalyst and a hydrogen source (e.g., hydrogen gas or a hydride donor) in a suitable solvent. The reaction is monitored until completion, followed by workup and purification to yield the chiral amine.

Step 2: Biocatalytic Oxidation

-

Objective: To furnish a bicyclic imine from a bicyclic amine.

-

General Procedure: The bicyclic amine is subjected to an enzymatic oxidation using a monoamine oxidase enzyme in an aqueous buffer system. The reaction progress is monitored, and upon completion, the product is extracted with an organic solvent and purified.

Step 3: Diastereoselective Joullié–Ugi Three-Component Coupling Reaction

-

Objective: To couple the key fragments to assemble the core structure of this compound.

-

General Procedure: The chiral isonitrile intermediate, the bicyclic imine, and a carboxylic acid component are combined in a suitable solvent. The reaction mixture is stirred at a controlled temperature until the coupling is complete. The product is then isolated and purified.

Step 4: Ketal Deprotection

-

Objective: To unmask the final ketone functionality of this compound.

-

General Procedure: The penultimate compound containing a ketal protecting group is treated with an acid (e.g., methanesulfonic acid or an acidic resin) in a suitable solvent system. The reaction is carefully monitored to avoid epimerization. Upon completion, the reaction is quenched, and this compound is isolated via crystallization.

Conclusion

This compound represents a promising development in the search for effective antiviral therapies against coronaviruses. Its novel mechanism of action, potent in vitro activity, and favorable preclinical pharmacokinetic profile make it a strong candidate for further clinical investigation. The development of a robust and scalable asymmetric synthesis will be crucial for its future clinical and potential commercial supply. The data and protocols presented in this guide provide a comprehensive overview for the scientific community engaged in the ongoing efforts to combat current and future coronavirus threats.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Chemical Structure and Properties of MK-7845

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7845 is an investigational, orally bioavailable, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3][4] This enzyme is critical for the cleavage of viral polyproteins, a process essential for viral replication.[1] this compound distinguishes itself through a novel difluorobutyl substituent that mimics the P1 glutamine residue of the protease's natural substrate, a feature not utilized by human proteases, making 3CLpro an attractive and specific antiviral target.[1][5][6] Preclinical studies have demonstrated its nanomolar potency against a wide range of SARS-CoV-2 variants and other coronaviruses, favorable pharmacokinetic properties without the need for a boosting agent, and significant viral load reduction in animal models of infection.[1][3][7][8]

Chemical Structure and Physicochemical Properties

This compound is a peptidomimetic ketoamide designed for potent and selective inhibition of the coronavirus 3CL protease. Its structure incorporates a unique difluoroalkyl group at the P1 position, which contributes to its favorable permeability and oral bioavailability.[3][5]

| Identifier | Value |

| IUPAC Name | methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate[3] |

| CAS Number | 2952554-69-5[3] |

| Chemical Formula | C₂₄H₃₈F₂N₄O₆[3] |

| Molar Mass | 516.587 g·mol⁻¹[3] |

Mechanism of Action

The antiviral activity of this compound is derived from its function as a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[1][2] The viral life cycle is dependent on 3CLpro to process large polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into individual non-structural proteins (NSPs) that form the replicase-transcriptase complex (RTC). By inhibiting 3CLpro, this compound prevents the formation of a functional RTC, thereby halting viral replication.

The key interaction occurs in the active site of the protease. The ketoamide warhead of this compound forms a covalent, yet reversible, bond with the catalytic cysteine residue (Cys145) of the enzyme. Furthermore, the distinctive difluorobutyl substituent at the P1 position interacts with a histidine residue (His163) in the S1 subsite of the protease, mimicking the natural glutamine substrate and ensuring high specificity.[1][4][6]

Caption: Mechanism of this compound action within the coronavirus replication cycle.

Preclinical Activity and Properties

This compound has demonstrated potent and broad-spectrum activity against a variety of coronaviruses in preclinical assays.

In Vitro Biochemical and Antiviral Activity

The compound exhibits nanomolar potency against the 3CL protease from multiple coronaviruses and potent antiviral activity in both replicon-based and whole-virus cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target / Virus | Cell Line | Parameter | Value (nM) |

|---|---|---|---|---|

| Biochemical | SARS-CoV-2 3CLpro | - | IC₅₀ | 8.7[1][7] |

| SARS-CoV-1 3CLpro | - | IC₅₀ | 19.2[5] | |

| MERS-CoV 3CLpro | - | IC₅₀ | 318[7] | |

| hCoV-OC43 3CLpro | - | IC₅₀ | 17[1][7] | |

| hCoV-HKU1 3CLpro | - | IC₅₀ | 25.5[1][7] | |

| hCoV-229E 3CLpro | - | IC₅₀ | 307[1] | |

| hCoV-NL63 3CLpro | - | IC₅₀ | 167[1] | |

| Replicon Assay | SARS-CoV-2 | - | EC₅₀ | 140[1] |

| MERS-CoV | A549 | EC₅₀ | 270[1] | |

| Whole-Virus Assay | SARS-CoV-2 (Omicron) | Vero E6+TMPRSS2 | EC₅₀ | 140[1] |

| MERS-CoV | Vero E6+TMPRSS2 | EC₅₀ | 390[1] |

| Cytotoxicity | - | Vero E6+TMPRSS2 | CC₅₀ | >100,000[7] |

In Vivo Efficacy

Oral administration of this compound has been shown to be highly effective in reducing viral loads in transgenic mouse models of coronavirus infection.

Table 2: In Vivo Efficacy in K18-hACE2 Mice (SARS-CoV-2)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Result |

|---|

| this compound | 100, 250, 500 | Twice daily for 3 days (Prophylactic or Therapeutic) | >6 log reduction in lung viral burden[2][7] |

Pharmacokinetics

Pharmacokinetic studies in CD-1 mice demonstrated significant oral exposure, with plasma concentrations remaining above the protein-binding adjusted EC₉₀ for over 24 hours with twice-daily dosing.[1]

Table 3: Pharmacokinetic Profile in CD-1 Mice (Oral Administration)

| Dose (mg/kg) | Formulation | Key Observation |

|---|---|---|

| 100 | 10% Tween 80 | Plasma concentration maintained above EC₉₀[1] |

| 250 | 10% Tween 80 | Dose-dependent increase in exposure[1] |

| 500 | 10% Tween 80 | Dose-dependent increase in exposure[1] |

| 1000 | 10% Tween 80 | Dose-dependent increase in exposure[1] |

Experimental Protocols

3CLpro FRET-Based Enzymatic Assay

This assay measures the direct inhibitory activity of this compound on purified recombinant 3CL protease.

-

Enzyme and Substrate: Recombinant 3CL protease from the target coronavirus is expressed and purified. A synthetic quenched fluorescence resonance energy transfer (FRET) substrate, based on the nsp4/nsp5 cleavage sequence, is used.[5][7]

-

Assay Buffer: The reaction is typically performed in a buffer containing 50 mM sodium phosphate (pH 7.3), 150 mM NaCl, 5% glycerol, and 1 mM TCEP.[7]

-

Procedure: a. The enzyme is pre-incubated with serially diluted concentrations of this compound for a defined period (e.g., 30 minutes). b. The enzymatic reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a plate reader (e.g., Ex495, Em520).[7] d. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value using a non-linear regression model.

Antiviral and Cytotoxicity Assays

These cell-based assays determine the efficacy of this compound against viral replication in host cells and its potential toxicity.

Caption: Workflow for in vitro antiviral (EC₅₀) and cytotoxicity (CC₅₀) assays.

-

Cell Culture: Vero E6 cells engineered to express TMPRSS2 (Vero E6+TMPRSS2) are seeded in 384-well plates.[7]

-

Compound Preparation: this compound is serially diluted (e.g., two-fold dilutions from 100,000 nM).[7]

-

EC₅₀ Determination (Antiviral): a. Cells are treated with the diluted compound. b. Cells are then infected with the target virus (e.g., SARS-CoV-2 Omicron variant). c. Plates are incubated for 72 hours at 37°C with 5% CO₂.[7] d. The extent of viral cytopathic effect (CPE) is evaluated, or cell viability is measured using a luminescent assay (e.g., CellTiter-Glo® 2.0). The EC₅₀ is the concentration at which viral replication is inhibited by 50%.[7]

-

CC₅₀ Determination (Cytotoxicity): a. A parallel plate of uninfected cells is treated with the same serial dilutions of this compound. b. Plates are incubated for 72 hours. c. Cell viability is measured using the CellTiter-Glo® 2.0 assay, which quantifies ATP levels. The CC₅₀ is the concentration that reduces cell viability by 50%.[7]

In Vivo Efficacy Model in K18-hACE2 Mice

This protocol evaluates the therapeutic and prophylactic efficacy of this compound in a lethal infection model.

Caption: Experimental workflow for the in vivo efficacy study of this compound in mice.

-

Animal Model: Transgenic K18-hACE2 mice (8-10 weeks old), which express the human ACE2 receptor, are used. Animals are acclimated for at least 72 hours prior to the study.[1][5]

-

Groups: Mice are divided into vehicle control, prophylactic treatment, and therapeutic treatment groups (n=5-6 per group).[1][6]

-

Treatment:

-

Infection: Mice are challenged via intranasal inoculation with a standardized dose of SARS-CoV-2 (e.g., 4.6 × 10⁴ TCID₅₀ of USA-WA1/2020 strain).[1][6]

-

Monitoring: Animals are monitored daily for weight loss and clinical signs of disease.

-

Endpoint and Analysis: At day 3 post-infection, mice are euthanized. Lungs are harvested for analysis of viral burden via TCID₅₀ assay, plaque forming unit (PFU) assay, and RT-qPCR. Tissues may also be collected for histopathological analysis.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

MK-7845 covalent inhibition of SARS-CoV-2 Mpro

An In-depth Technical Guide on the Covalent Inhibition of SARS-CoV-2 Mpro by MK-7845

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A prime target for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1][2] Its unique cleavage site, which recognizes a glutamine residue at the P1 position, is not utilized by human proteases, making it an attractive and specific target for inhibition.[1][3] this compound is an experimental, orally bioavailable antiviral medication that functions as a reversible covalent inhibitor of SARS-CoV-2 Mpro.[1][3][4] This technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of this compound.

Mechanism of Covalent Inhibition

This compound is a ketoamide-based protease inhibitor that demonstrates a unique mechanism of action.[5] Unlike many other covalent Mpro inhibitors that utilize an amide group to mimic the P1 glutamine residue, this compound incorporates a distinctive difluorobutyl substituent at this position.[1][2][3]

Structural and biochemical analyses have revealed that this difluoroalkyl group interacts with the His163 residue within the active site of the Mpro.[1][2][3] This interaction is crucial for the binding and subsequent inhibition of the enzyme. The ketoamide warhead of this compound forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its proteolytic activity and halting the viral replication cycle.

Below is a diagram illustrating the proposed mechanism of covalent inhibition of SARS-CoV-2 Mpro by this compound.

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Quantitative In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of coronaviruses, including multiple subvariants of SARS-CoV-2 and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][5][6][7][8] Its efficacy has been evaluated through various biochemical and cell-based assays.

Biochemical and Cellular Antiviral Activity

The following table summarizes the key in vitro activity metrics for this compound and comparator compounds.

| Assay Type | Virus/Enzyme | Cell Line | This compound | Nirmatrelvir | Remdesivir |

| Biochemical IC50 (nM) | SARS-CoV-2 3CLpro | - | 8.7[2][4] | 20.3 | - |

| SARS-CoV-1 3CLpro | - | 19.2 | 20.3 | - | |

| Replicon EC50 (nM) | SARS-CoV-2 | A549 | 15 | - | - |

| MERS-CoV | A549 | 270 | - | - | |

| Antiviral IC50 (nM) | SARS-CoV-2 Omicron Subvariants | Vero E6+TMPRSS2 | 80 - 300 | - | - |

| Antiviral EC50 (nM) | hCoV-OC43 | Huh7 | 370 | - | - |

| hCoV-229E | Huh7 | 3150 | - | - | |

| Live SARS-CoV-2 | Vero E6+TMPRSS2 | 140 | - | - | |

| Live MERS-CoV | Vero E6+TMPRSS2 | 390 | - | - | |

| Cytotoxicity CC50 (nM) | - | Vero E6+TMPRSS2 | >100,000 | >100,000 | 20,000 |

In Vivo Efficacy

The antiviral efficacy of this compound has been evaluated in transgenic mouse models of SARS-CoV-2 and MERS-CoV infection. Oral administration of this compound resulted in a significant reduction in viral loads in the lungs of infected mice.[1][5][6][7][8]

Viral Load Reduction in Mouse Models

The table below presents the in vivo efficacy data for this compound in K18-hACE2 mice infected with SARS-CoV-2 and K18-hDDP4 mice infected with MERS-CoV.

| Virus | Mouse Model | Treatment Regimen | Viral Load Reduction (log10) |

| SARS-CoV-2 | K18-hACE2 | 100 mg/kg, 250 mg/kg, 500 mg/kg (prophylactic and therapeutic) | >6 |

| MERS-CoV | K18-hDDP4 | - | >6 |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments for the evaluation of this compound.

SARS-CoV-2 Mpro Biochemical Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant SARS-CoV-2 Mpro.

Caption: Workflow for a FRET-based Mpro inhibition assay.

Protocol:

-

Reagent Preparation: Recombinant SARS-CoV-2 3CLpro is purified. A quenched fluorescence resonance energy transfer (FRET) peptide substrate, based on the nsp4/nsp5 cleavage sequence, is synthesized.[9] this compound is serially diluted in DMSO.

-

Assay Plate Preparation: The assay is performed in 384-well plates. This compound dilutions are dispensed into the wells.

-

Enzyme Addition: A solution of recombinant 3CLpro is added to each well containing the inhibitor.

-

Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.

-

Fluorescence Reading: The fluorescence intensity is measured kinetically using a plate reader (e.g., Pherastar MultiLabel Reader at Ex495, Em520).[9]

-

Data Analysis: The initial reaction velocities are calculated from the fluorescence kinetic data. The IC50 values are determined by fitting the dose-response curves to the data.

Cell-Based Antiviral Assays

These assays determine the potency of the inhibitor in a cellular context, measuring its ability to inhibit viral replication in cultured cells.

1. Antiviral Cytopathic Effect (CPE) Assay:

-

Cell Seeding: Huh7 cells are seeded in 384-well plates.[5][9]

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Viral Infection: Cells are infected with hCoV-229E or hCoV-OC43.

-

Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.[9]

-

Viability Measurement: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo). The EC50 (half-maximal effective concentration) is calculated based on the inhibition of virus-induced cell death.

2. Replicon-Based Screening Assay:

-

Compound Plating: this compound is dispensed into 384-well plates using an acoustic dispenser.[5]

-

Cell Electroporation and Seeding: A549 cells are electroporated with SARS-CoV-2 or MERS-CoV replicon RNA and then seeded into the assay plates.[5]

-

Incubation: Cells are incubated with the compound for approximately 40 hours.[5]

-

Reporter Gene Measurement: The replicon often contains a reporter gene (e.g., GFP). The number of reporter-positive cells is quantified using an automated scanner.[5]

-

Data Analysis: The EC50 value is determined from the dose-response curve of reporter gene expression inhibition.

In Vivo Efficacy Studies in Mouse Models

These studies assess the therapeutic and prophylactic efficacy of the antiviral compound in a living organism.

Protocol Overview:

-

Animal Model: Transgenic K18-hACE2 mice (for SARS-CoV-2) or K18-hDDP4 mice (for MERS-CoV) are used.[5][6]

-

Compound Administration: this compound is administered orally (e.g., at doses of 100, 250, and 500 mg/kg) at specified times relative to infection (e.g., 1 hour prior for prophylaxis, or 4 and 12 hours post-infection for therapeutic evaluation).[5][6]

-

Viral Challenge: Mice are intranasally infected with a specified dose of SARS-CoV-2 or MERS-CoV.[6]

-

Monitoring: Animals are monitored for clinical signs of disease.

-

Endpoint Analysis: At a predetermined time point (e.g., 3 days post-infection), mice are euthanized, and lung tissues are collected.[6]

-

Viral Titer Quantification: Viral loads in the lung homogenates are quantified using methods such as TCID50 (50% tissue culture infectious dose) assays, plaque assays, and RT-qPCR.[6]

Conclusion

This compound is a potent, orally bioavailable, reversible covalent inhibitor of SARS-CoV-2 Mpro with a novel difluorobutyl P1 substituent. It demonstrates robust in vitro activity against a broad range of coronaviruses and significant in vivo efficacy in animal models of SARS-CoV-2 and MERS-CoV infection. The favorable pharmacokinetic properties of this compound, which do not require boosting, make it a promising candidate for further clinical development as a treatment for COVID-19 and potentially future coronavirus outbreaks.[5][7] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers in the field of antiviral therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Antiviral Profile of MK-7845: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro evaluation of MK-7845, a novel pan-coronavirus inhibitor. The document outlines the compound's mechanism of action, summarizes its antiviral potency against various coronaviruses, and provides detailed experimental protocols for key assays.

Executive Summary

This compound is a novel, reversible covalent inhibitor of the 3CL protease (3CLpro or main protease), an enzyme essential for coronavirus replication.[1][2] In vitro studies have demonstrated that this compound exhibits potent, nanomolar activity against a broad spectrum of coronaviruses, including multiple clinical subvariants of SARS-CoV-2 and Middle East respiratory syndrome coronavirus (MERS-CoV).[2][3][4][5] Its favorable pharmacokinetic properties suggest the potential for oral administration without a boosting agent.[3][6] This document collates the publicly available in vitro data to offer a comprehensive resource for the scientific community.

Mechanism of Action

This compound functions by targeting the 3CL protease of coronaviruses. This viral enzyme is responsible for cleaving the viral polyproteins into individual functional proteins necessary for viral replication.[1] The 3CL protease has a unique cleavage site with a glutamine residue at the P1 position, which is not typically utilized by human proteases, making it a highly specific target for antiviral therapy.[1]

This compound forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CL protease, effectively blocking its enzymatic activity. A key structural feature of this compound is a difluoroalkyl group at the P1 position, which replaces the γ-lactam ring found in many other 3CL protease inhibitors.[3] This modification contributes to the compound's increased permeability and potent antiviral activity.[3]

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

Methodological & Application

Application Notes & Protocols: MK-7845 In Vitro Antiviral Activity Assays

Introduction

MK-7845 is an experimental, orally bioavailable antiviral medication being investigated for the treatment of coronavirus infections, including COVID-19.[1] It functions as a novel, reversible covalent inhibitor of the main protease (Mpro or 3CLpro) found in a broad range of coronaviruses.[1][2][3] This viral enzyme is essential for processing viral polyproteins, a critical step in the virus's replication cycle.[1] The 3CLpro's unique cleavage site, which recognizes a glutamine residue, is not utilized by human proteases, making it a prime target for antiviral therapy.[1][3][4][5] this compound is distinguished by a unique difluorobutyl substituent that mimics the glutamine residue and interacts with the protease's active site.[1][4][5][6] In vitro studies have confirmed that this compound possesses potent, nanomolar activity against numerous SARS-CoV-2 variants and other coronaviruses like MERS-CoV.[1][2][6][7][8][9][10]

These application notes provide a summary of the in vitro antiviral activity of this compound and detailed protocols for key assays used to determine its efficacy.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been demonstrated across a panel of coronaviruses. The compound consistently exhibits nanomolar efficacy in various cell-based assays.

| Virus Target | Assay Type | Cell Line | Potency (EC50/IC50) | Reference Compounds |

| SARS-CoV-2 (Multiple Variants) | Whole Cell-Based Assay | Vero E6 + TMPRSS2 | Nanomolar | Remdesivir, Nirmatrelvir |

| MERS-CoV | Whole Cell-Based Assay | Vero E6 + TMPRSS2 | Nanomolar | Remdesivir, Nirmatrelvir |

| hCoV-229E | Cytopathic Effect (CPE) Assay | Huh7 | Not Specified | Not Specified |

| hCoV-OC43 | Cytopathic Effect (CPE) Assay | Huh7 | Not Specified | Not Specified |

| Coronavirus 3CLpro Enzymes | Enzymatic (FRET) Assay | N/A (Recombinant Enzyme) | Not Specified | Not Specified |

Mandatory Visualizations

Caption: Mechanism of action for this compound targeting the viral 3CL protease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic PMID: 38365209 | MedChemExpress [medchemexpress.eu]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Collection - Invention of this compound, a SARS-CoVâ2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Determining the Efficacy of MK-7845 Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7845 is an experimental antiviral therapeutic agent identified as a reversible covalent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] This enzyme is critical for the virus's replication, as it processes viral polyproteins into functional non-structural proteins.[2] By targeting 3CLpro, this compound effectively halts the viral replication cycle. These application notes provide detailed protocols for cell-based assays to determine the in vitro efficacy of this compound against SARS-CoV-2 and other coronaviruses.

The SARS-CoV-2 replication cycle begins with the virus attaching to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and entering the cell. Once inside, the viral RNA is released into the cytoplasm and translated into two large polyproteins, pp1a and pp1ab. The viral 3CLpro is responsible for cleaving these polyproteins at multiple sites to release individual non-structural proteins (NSPs) that are essential for forming the replication and transcription complex (RTC). This compound specifically inhibits this cleavage step, thereby preventing the formation of the RTC and subsequent viral replication.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell-based assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Variants and MERS-CoV

| Virus | Cell Line | Assay Type | Efficacy Metric | Value (nM) | Reference |

| SARS-CoV-2 (Omicron BA.1) | A549-ACE2 | Replicon | IC50 | 80 | [3] |

| SARS-CoV-2 (Omicron BA.2) | A549-ACE2 | Replicon | IC50 | 120 | [3] |

| SARS-CoV-2 (Omicron BA.4/5) | A549-ACE2 | Replicon | IC50 | 300 | [3] |

| SARS-CoV-2 (Omicron BA.1) | Vero E6+TMPRSS2 | CPE | EC50 | 90 | [3] |

| SARS-CoV-2 (Omicron BA.2) | Vero E6+TMPRSS2 | CPE | EC50 | 150 | [3] |

| SARS-CoV-2 (Omicron BA.4/5) | Vero E6+TMPRSS2 | CPE | EC50 | 330 | [3] |

| MERS-CoV | A549 | Replicon | EC50 | 270 | [3] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Cytotoxicity Metric | Value (nM) | Reference |

| Vero E6+TMPRSS2 | CellTiter-Glo | CC50 | >100,000 | [4] |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 cells expressing TMPRSS2 (Vero E6+TMPRSS2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® 2.0 Cell Viability Assay (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed Vero E6+TMPRSS2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in DMEM.

-

Infection and Treatment: The following day, remove the cell culture medium. Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of SARS-CoV-2 diluted in DMEM to achieve a multiplicity of infection (MOI) of 0.01. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Viability Measurement: After the incubation period, allow the plates to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Luminescence Reading: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the cell-only control (100% viability) and the virus-only control (0% viability).

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) by fitting the data to a four-parameter logistic curve using a non-linear regression analysis.[5][6]

-

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production by this compound.

Materials:

-

Vero E6 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock

-

This compound

-

6-well cell culture plates

-

Agarose or Avicel overlay medium

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each compound dilution with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the virus-compound mixture to the cells.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 2 mL of overlay medium (e.g., DMEM containing 2% FBS and 0.6% agarose or 1.2% Avicel).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde for 1 hour. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow them to dry.

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

-

Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits plaque formation by 50%) using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biology.stackexchange.com [biology.stackexchange.com]

Animal Models for In Vivo Efficacy Studies of MK-7845, a Pan-Coronavirus 3CL Protease Inhibitor

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of established animal models in the in vivo evaluation of MK-7845, a novel, orally bioavailable, reversible covalent inhibitor of the 3CL protease (3CLpro) enzyme crucial for the replication of a broad range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2][3][4] The protocols outlined herein are based on published preclinical studies and are intended to guide researchers in designing and executing robust efficacy studies.

Introduction to this compound

This compound is an experimental antiviral agent that targets the main protease (3CLpro or Mpro) of coronaviruses.[2] This enzyme is essential for processing viral polyproteins into functional proteins required for viral replication.[2] The unique cleavage site recognized by 3CLpro, which includes a glutamine residue at the P1 position, is not utilized by human proteases, making it a highly specific and attractive target for antiviral therapy.[2][5] this compound is a ketoamide-based inhibitor that incorporates a difluoroalkyl group at the P1 position, contributing to its permeability and oral bioavailability without the need for a pharmacokinetic booster.[1][6] In vitro studies have demonstrated its nanomolar potency against various SARS-CoV-2 subvariants and MERS-CoV.[3][6]

Mechanism of Action: 3CL Protease Inhibition

This compound functions by covalently binding to the cysteine residue in the active site of the 3CL protease, thereby inhibiting its enzymatic activity. This prevents the cleavage of the viral polyprotein, halting the viral replication cycle.

Caption: Mechanism of action of this compound in inhibiting coronavirus replication.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of antiviral candidates. For this compound, transgenic mouse models expressing the human receptors for specific coronaviruses have been successfully utilized.[1][3]

| Virus | Recommended Animal Model | Rationale |

| SARS-CoV-2 | K18-hACE2 Transgenic Mice | Express human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2 entry, leading to robust viral replication and pathogenesis that mimics aspects of human COVID-19.[1][7][8] |

| MERS-CoV | K18-hDPP4 Transgenic Mice | Express human dipeptidyl peptidase 4 (hDPP4), the receptor for MERS-CoV, enabling the study of MERS-CoV infection and therapeutic interventions.[1][9] |

Experimental Protocols

The following protocols are adapted from preclinical efficacy studies of this compound.[1][3][10]

General Animal Husbandry and Acclimation

-

Animal Source: Transgenic mice (e.g., K18-hACE2, K18-hDPP4) can be procured from commercial vendors such as The Jackson Laboratory.[1]

-

Age and Sex: Studies have utilized 8-10 week old mice.[3][10] Both male and female mice can be used, but consistency within an experiment is crucial.

-

Housing: Animals should be housed in individually ventilated caging units under sterile conditions.[1]

-

Acclimation: A minimum of 72 hours of acclimation to the facility is recommended before the initiation of any experimental procedures.[1]

-

Biosafety: All experiments involving live virus must be conducted in an appropriate Biosafety Level 3 (BSL-3) facility, following approved institutional biosafety and animal care and use protocols.

Prophylactic and Therapeutic Efficacy Study Workflow

Caption: Experimental workflow for prophylactic and therapeutic in vivo studies.

Detailed Experimental Procedure

-

Compound Preparation and Administration:

-

Vehicle: this compound can be formulated in 10% Tween 80 in 10 mM sodium citrate buffer (pH 4).[1]

-

Route of Administration: Oral gavage (PO).[1]

-

Dosage: Doses ranging from 100 mg/kg to 1000 mg/kg have been evaluated.[1][3] A suggested dose-response study might include 100, 250, and 500 mg/kg.[1]

-

Dosing Regimen: Twice daily (BID) administration for a duration of 3 days has been shown to be effective.[3][10]

-

-

Viral Challenge:

-

Treatment Groups:

-

Vehicle Control: Administered the vehicle solution on the same schedule as the treatment groups.

-

This compound Treatment Groups:

-

Positive Control: A compound with known efficacy, such as nirmatrelvir (administered at a dose of 1000 mg/kg, 4 hours post-infection), can be included for comparison.[1][3]

-

-

Post-Infection Monitoring and Endpoint Analysis:

-

Monitoring: Observe animals daily for clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity) and measure body weight.

-

Endpoint: Euthanize mice at a predetermined time point (e.g., 3 days post-infection) for tissue collection.[3][10]

-

Tissue Collection: Collect lung tissue for virological and pathological analysis.

-

Virological Analysis:

-

Histopathological Analysis: Perform histopathological examination of lung tissue sections to assess inflammation, edema, and other pathological changes.[3][9]

-

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in preclinical animal models.

| Animal Model | Virus | Treatment Regimen | Key Finding | Reference |

| K18-hACE2 Mice | SARS-CoV-2 | Prophylactic and Therapeutic | >6 log reduction in lung viral burden.[1][3][6] | [1][3][6] |

| K18-hDPP4 Mice | MERS-CoV | Prophylactic and Therapeutic | >6 log reduction in lung viral burden.[1][6][9] | [1][6][9] |

Statistical Analysis

To evaluate the statistical significance of the observed differences between treatment groups, a one-way ordinary ANOVA followed by Dunnett's multiple comparisons post hoc test is recommended.[1][3]

Conclusion

The transgenic mouse models and experimental protocols described provide a robust framework for the in vivo evaluation of this compound. These studies are essential for establishing the preclinical efficacy and safety profile of this promising pan-coronavirus antiviral candidate. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support further clinical development.

References

- 1. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Animal Models for COVID-19 Therapeutic Development: Where We Are and Where We Need to Go [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Enzymatic Assays for 3CLpro Inhibition by MK-7845

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. Its critical role in processing viral polyproteins makes it a prime target for antiviral drug development. MK-7845 is a novel, potent, and reversible covalent inhibitor of 3CLpro, demonstrating broad-spectrum activity against various coronaviruses.[1][2][3] This document provides detailed application notes and protocols for conducting enzymatic assays to evaluate the inhibitory activity of this compound against 3CLpro. The primary method described is a Fluorescence Resonance Energy Transfer (FRET)-based assay, a widely used and robust method for quantifying protease activity.

Data Presentation

The inhibitory activity of this compound against 3CLpro from a panel of human coronaviruses has been determined using FRET-based enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the potent and broad-spectrum nature of this inhibitor.

| Viral Protease | Coronavirus Genus | This compound IC50 (nM)[2] |

| SARS-CoV-2 3CLpro | Betacoronavirus | 8.7 |

| SARS-CoV-1 3CLpro | Betacoronavirus | 19.2 |

| MERS-CoV 3CLpro | Betacoronavirus | 318 |

| hCoV-OC43 3CLpro | Betacoronavirus | 17.0 |

| hCoV-HKU1 3CLpro | Betacoronavirus | 25.5 |

| hCoV-229E 3CLpro | Alphacoronavirus | 307 |

| hCoV-NL63 3CLpro | Alphacoronavirus | 167 |

Experimental Protocols

FRET-Based 3CLpro Inhibition Assay

This protocol details the materials and steps required to measure the inhibitory activity of this compound against 3CLpro using a FRET-based assay. The principle of the assay relies on the cleavage of a fluorogenic substrate by 3CLpro, which separates a quencher and a fluorophore, resulting in an increase in fluorescence.

Materials and Reagents:

-

Recombinant 3CLpro: Purified 3CLpro from the coronavirus of interest.

-

FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (or a similar recognized 3CLpro substrate). Stock solution prepared in DMSO.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Inhibitor: this compound, prepared in a dilution series in DMSO.

-

Reaction Plates: Black, low-volume 384-well plates.

-

Plate Reader: A fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm.

Experimental Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare a 10 mM stock solution of the FRET substrate in DMSO.

-

Prepare a 10 mM stock solution of this compound in DMSO. From this, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

-

Assay Protocol:

-

In a 384-well plate, add 0.5 µL of each this compound dilution or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.

-

Add 25 µL of 3CLpro enzyme diluted in assay buffer to each well, except for the no-enzyme control wells. The final enzyme concentration should be in the low nanomolar range (e.g., 20-50 nM), which should be optimized for linear substrate cleavage over the assay time.

-

For the no-enzyme control wells, add 25 µL of assay buffer.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the FRET substrate diluted in assay buffer to all wells. The final substrate concentration should be at or near its Km value (typically 10-20 µM).

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence increase over time.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each well.

-

Normalize the data:

-

The "0% inhibition" control is the rate of the enzyme reaction with DMSO only.

-

The "100% inhibition" control is the rate of the no-enzyme control.

-

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)) where V is the initial velocity.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Caption: Workflow for the FRET-based 3CLpro inhibition assay.

Caption: Mechanism of reversible covalent inhibition of 3CLpro by this compound.

References

X-ray Crystallography of MK-7845 in Complex with SARS-CoV-2 3CL Protease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental procedures for determining the crystal structure of the novel pan-coronavirus 3CL protease inhibitor, MK-7845, in complex with its target, the SARS-CoV-2 main protease (3CLpro or Mpro). The information herein is compiled from publicly available data, primarily the Protein Data Bank (PDB) entries 8UTE, 8UPS, 8UPV, and 8UPW, and the associated publication by Shurtleff et al. in the Journal of Medicinal Chemistry (2024).

This compound is a reversible covalent inhibitor that targets the catalytic cysteine (Cys145) of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication.[1][2][3] A key feature of this compound is its unique difluoroalkyl group at the P1 position, which interacts with His163 of the protease.[3] Understanding the precise binding interactions through X-ray crystallography is crucial for the development of effective antiviral therapeutics.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from the X-ray crystallography experiments of the this compound and related compounds in complex with SARS-CoV-2 3CLpro.

Table 1: Data Collection and Refinement Statistics

| PDB ID | Compound | Resolution (Å) | R-work | R-free | Space Group | Unit Cell Dimensions (Å, °) |

| 8UTE | This compound (Compound 27) | 1.45 | 0.203 | 0.225 | C 1 2 1 | a=89.3, b=45.9, c=71.2, α=90, β=125.1, γ=90 |

| 8UPS | Compound 5 | 2.44 | 0.220 | 0.268 | P 21 21 21 | a=57.9, b=84.9, c=102.1, α=90, β=90, γ=90 |

| 8UPV | Compound 33 | 1.57 | 0.175 | 0.199 | C 1 2 1 | a=89.3, b=46.3, c=71.5, α=90, β=125.4, γ=90 |

| 8UPW | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Data for PDB ID 8UPW was not publicly available at the time of this document's creation.

II. Experimental Protocols

The following protocols are based on the information provided in the referenced publications and PDB depositions.

Protein Expression and Purification

The SARS-CoV-2 3CL protease was expressed in an Escherichia coli expression system.[1] While the specific details of the expression and purification protocol for the crystals deposited under PDB IDs 8UTE, 8UPS, and 8UPV are not explicitly provided in the available resources, a general procedure for obtaining highly pure and active 3CLpro for crystallographic studies is outlined below.

a. Gene Expression:

-

The gene encoding for SARS-CoV-2 3CLpro is cloned into a suitable bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His-tag, GST-tag).

-

The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of expression media. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

b. Purification:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

The cells are lysed by sonication or high-pressure homogenization on ice.

-

The cell lysate is clarified by ultracentrifugation to remove cell debris.

-

The supernatant containing the soluble 3CLpro is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione for GST-tagged protein).

-

The column is washed with a wash buffer containing a higher concentration of imidazole or with a high-salt buffer to remove non-specifically bound proteins.

-

The tagged 3CLpro is eluted from the column using an elution buffer containing a high concentration of imidazole or reduced glutathione.

-

If necessary, the purification tag is cleaved by a specific protease (e.g., TEV protease, thrombin).

-

A second round of affinity chromatography is performed to remove the cleaved tag and the protease.

-

The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.

-

The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.

Crystallization

The crystallization of the this compound-protease complex was achieved using the vapor diffusion method.

a. Complex Formation:

-

The purified SARS-CoV-2 3CLpro is incubated with a molar excess of this compound (or other inhibitors) to ensure complete binding.

-

The complex is then concentrated to a suitable concentration for crystallization trials (typically 5-15 mg/mL).

b. Crystallization Screening:

-

Initial crystallization conditions are screened using commercially available sparse-matrix screens.

-

The hanging drop or sitting drop vapor diffusion method is employed. A small volume (e.g., 1 µL) of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution, and the drop is equilibrated against a larger volume of the reservoir solution.

-

Crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored regularly for crystal growth.

c. Crystal Optimization:

-

Once initial crystal hits are identified, the crystallization conditions are optimized by systematically varying the precipitant concentration, buffer pH, and additives to obtain diffraction-quality crystals.

X-ray Data Collection and Processing

a. Crystal Handling and Cryo-protection:

-

Single crystals of the complex are carefully harvested from the crystallization drop.

-

For data collection at cryogenic temperatures (typically 100 K), the crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor.

-

The cryo-protected crystals are then flash-cooled in liquid nitrogen.

b. Data Collection:

-

X-ray diffraction data are collected at a synchrotron radiation source.

-

The crystal is mounted on a goniometer and rotated in the X-ray beam.

-

Diffraction images are recorded on a detector.

c. Data Processing:

-

The diffraction images are processed using software packages such as XDS or HKL2000.

-

This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from multiple images to generate a final reflection file.

Structure Determination and Refinement

-

The structure of the this compound-protease complex is solved by molecular replacement, using a previously determined structure of the apo-protease as a search model.

-

The initial model is refined against the experimental diffraction data using software such as PHENIX or REFMAC5.

-

Manual model building and correction are performed in programs like Coot, guided by electron density maps.

-

Water molecules and the inhibitor are built into the electron density.

-

The refinement process is iterated until the R-work and R-free values converge and the model has good stereochemistry.

-

The final structure is validated using tools like MolProbity to assess its geometric quality.

III. Visualizations

Signaling Pathways and Workflows

Caption: Experimental workflow for the X-ray crystallography of the this compound-protease complex.

This detailed protocol and the accompanying data provide a comprehensive guide for researchers aiming to replicate or build upon the structural studies of this compound and other inhibitors of the SARS-CoV-2 3CL protease. The high-resolution crystal structure offers a solid foundation for further structure-based drug design and optimization efforts in the ongoing fight against coronaviruses.

References

Application Notes and Protocols for FRET-Based MK-7845 IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7845 is an experimental antiviral medication that functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] This viral enzyme is essential for the replication of the virus, making it a prime target for antiviral therapies.[1][2][3] this compound has demonstrated potent nanomolar efficacy against a wide range of SARS-CoV-2 variants in in-vitro studies.[2][4][5]

To quantify the inhibitory potency of compounds like this compound, a robust and sensitive biochemical assay is required. The half-maximal inhibitory concentration (IC50) is a key parameter for this, and it can be accurately determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This method relies on the cleavage of a specific peptide substrate by Mpro. The substrate is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The degree of inhibition by a compound like this compound is directly proportional to the reduction in the fluorescence signal.

This document provides a detailed protocol for determining the IC50 value of this compound against SARS-CoV-2 Mpro using a FRET-based assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the FRET-based assay for IC50 determination.

Caption: Mechanism of this compound action on SARS-CoV-2 Mpro.

Caption: Experimental workflow for the FRET-based IC50 assay.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |

| Recombinant SARS-CoV-2 Mpro (3CLpro) | BPS Bioscience | 100707 | -80°C |

| FRET Substrate (Dabcyl-KTSAVLQSGFRKME-Edans) | BPS Bioscience | 79952 | -80°C (in DMSO) |

| This compound | MedchemExpress | HY-157778 | -20°C (in DMSO) |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| NaCl | Sigma-Aldrich | S9888 | Room Temperature |

| EDTA | Sigma-Aldrich | E9884 | Room Temperature |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |

| 384-well, black, flat-bottom plates | Corning | 3571 | Room Temperature |

Buffer and Solution Preparation

Assay Buffer (1x):

-

20 mM Tris-HCl, pH 7.3

-

100 mM NaCl

-

1 mM EDTA

-

1 mM DTT (add fresh before use from a 1 M stock)

Recombinant SARS-CoV-2 Mpro Stock Solution:

-

Prepare a 1 mg/mL stock solution in a suitable buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 50% glycerol).

-

For the assay, dilute the Mpro to a working concentration of 30 nM in 1x Assay Buffer.

FRET Substrate Stock Solution:

-

Dissolve the lyophilized peptide in DMSO to make a 10 mM stock solution.

-

For the assay, dilute the stock to a working concentration of 50 µM in 1x Assay Buffer.

This compound Stock and Dilution Series:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

-

Further dilute each concentration in 1x Assay Buffer to achieve the final desired concentrations for the assay, ensuring the final DMSO concentration does not exceed 1%.

Assay Procedure

-

Plate Setup:

-

Add 5 µL of each this compound dilution to the wells of a 384-well plate.

-

For the positive control (no inhibition), add 5 µL of 1x Assay Buffer with the same final DMSO concentration as the compound wells.

-

For the negative control (no enzyme activity), add 5 µL of 1x Assay Buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 20 µL of the 30 nM Mpro working solution to all wells except the negative control wells.

-

To the negative control wells, add 20 µL of 1x Assay Buffer.

-

Mix gently by pipetting or shaking the plate for 30 seconds.

-

Incubate the plate at room temperature (25°C) for 30 minutes to allow this compound to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 25 µL of the 50 µM FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for the Dabcyl-Edans FRET pair.

-

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Value |

| Final Mpro Concentration | 15 nM |

| Final FRET Substrate Concentration | 25 µM |

| Final this compound Concentrations | Serial dilution (e.g., 100 µM to 0.1 nM) |

| Final DMSO Concentration | ≤1% |

| Pre-incubation Time | 30 minutes |

| Pre-incubation Temperature | 25°C (Room Temperature) |

| Reaction Time | 30-60 minutes |

| Reaction Temperature | 25°C (Room Temperature) |

| Excitation Wavelength | 340 nm |

| Emission Wavelength | 490 nm |

| Plate Format | 384-well, black, flat-bottom |

IC50 Determination

-

Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence intensity versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula:

% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative_control) / (V₀_positive_control - V₀_negative_control))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation (or a similar dose-response model) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Mpro activity.

Caption: Logical relationship for IC50 value determination.

References

- 1. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: High-Throughput Screening of MK-7845 Antiviral Potency Using a SARS-CoV-2 Replicon System

References

- 1. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A549 Cell Subculture Protocol [a549.com]

- 5. encodeproject.org [encodeproject.org]

- 6. clyte.tech [clyte.tech]

- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MK-7845 Testing in K18-hACE2 Transgenic Mice